N-(4-CHLORO-3-FLUOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE
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Overview
Description
N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, halogen substituents, and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The following is a general outline of the synthetic route:
Formation of Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Acetamide Formation: The acetamide moiety is typically introduced through acylation reactions using acetic anhydride or acetyl chloride.
Halogenation: The final step involves the selective halogenation of the aromatic ring to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, influencing cellular functions like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
N-(4-Chloro-3-fluorophenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness:
Cetylpyridinium Chloride: Similar in its antimicrobial properties but differs in its structural framework and specific applications.
Domiphen Bromide: Shares some structural similarities but has distinct pharmacological profiles and uses.
(3-Chloropropyl)trimethoxysilane: Used in material science for surface modification, differing significantly in its chemical structure and applications.
These comparisons underscore the unique combination of structural features and functional groups in this compound, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-9-4-3-8(6-10(9)16)18-12(21)7-22-14-19-11-2-1-5-17-13(11)20-14/h1-6H,7H2,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNCOFVKQOZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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